
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. It was initially developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, it has also been studied for its potential therapeutic applications in cancer, transplant rejection, and other immune-mediated diseases.
作用机制
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile targets the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile blocks the downstream effects of cytokines such as interleukins and interferons, which are important mediators of inflammation and immune responses. This leads to a reduction in inflammation and disease activity in autoimmune diseases, and a suppression of the immune response in transplant rejection.
Biochemical and Physiological Effects:
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has been shown to have a selective and potent inhibitory effect on JAK enzymes, with minimal off-target effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vivo, and to suppress the activation and proliferation of immune cells. In preclinical studies, it has been shown to reduce tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has several advantages for use in laboratory experiments, including its selectivity and potency as a JAK inhibitor, its well-characterized mechanism of action, and its potential therapeutic applications in various disease models. However, its limitations include its relatively short half-life and the potential for off-target effects at higher concentrations.
未来方向
There are several potential future directions for research on 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile, including:
1. Development of more potent and selective JAK inhibitors for use in autoimmune diseases and cancer.
2. Investigation of the role of JAK signaling pathways in other diseases, such as neurodegenerative disorders and metabolic diseases.
3. Evaluation of the potential for combination therapy with 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile and other drugs, such as immunotherapies and targeted therapies.
4. Development of novel drug delivery systems to improve the pharmacokinetics and efficacy of 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile.
5. Investigation of the potential for 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile to modulate the gut microbiome and its impact on immune function and disease.
In conclusion, 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile is a promising small molecule inhibitor that targets the JAK family of enzymes and has potential therapeutic applications in autoimmune diseases, cancer, and transplant rejection. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions for therapeutic development.
合成方法
The synthesis of 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile involves several steps, including the reaction of 2,4-dichloropyrimidine with cyclopropylamine, followed by the addition of potassium cyanide to the resulting intermediate. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In autoimmune diseases, it has been shown to reduce inflammation and disease activity by inhibiting JAK signaling pathways. In cancer, it has been studied for its ability to inhibit tumor growth and metastasis. In transplant rejection, it has been shown to prevent graft rejection by suppressing the immune response.
属性
分子式 |
C8H9N5 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N5/c9-3-5-4-11-8(13-7(5)10)12-6-1-2-6/h4,6H,1-2H2,(H3,10,11,12,13) |
InChI 键 |
STGGQDKQHAEFFC-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=NC=C(C(=N2)N)C#N |
规范 SMILES |
C1CC1NC2=NC=C(C(=N2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276278.png)
![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)
![methyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276284.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)